6-Bromo-5-cyanopicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-cyanopicolinamide is an organic compound with the molecular formula C7H4BrN3O It is a derivative of picolinamide, featuring a bromine atom at the 6th position and a cyano group at the 5th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-cyanopicolinamide typically involves the bromination of 5-cyanopicolinamide. One common method includes the reaction of 5-cyanopicolinamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 6th position.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can be more cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-cyanopicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Products include various substituted picolinamides.
Reduction Reactions: Products include 6-bromo-5-aminopicolinamide.
Oxidation Reactions: Products depend on the specific oxidizing agent used and the reaction conditions.
Scientific Research Applications
6-Bromo-5-cyanopicolinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-cyanopicolinamide involves its interaction with specific molecular targets. The bromine and cyano groups on the pyridine ring can participate in various interactions with biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
5-Bromo-6-cyanopicolinamide: Similar structure but with the positions of the bromine and cyano groups reversed.
6-Bromo-5-nitropicolinamide: Similar structure but with a nitro group instead of a cyano group.
5-Cyano-6-chloropicolinamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 6-Bromo-5-cyanopicolinamide is unique due to the specific positioning of the bromine and cyano groups, which can influence its reactivity and interactions with other molecules. This unique structure can make it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C7H4BrN3O |
---|---|
Molecular Weight |
226.03 g/mol |
IUPAC Name |
6-bromo-5-cyanopyridine-2-carboxamide |
InChI |
InChI=1S/C7H4BrN3O/c8-6-4(3-9)1-2-5(11-6)7(10)12/h1-2H,(H2,10,12) |
InChI Key |
CXMABJUBKLNDSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C#N)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.